1,4-Dimethoxyquinoxaline-2,3-dione

Description

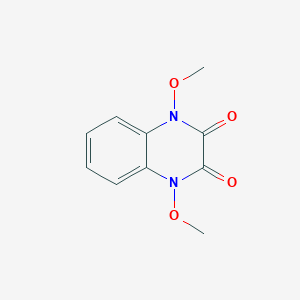

Structure

2D Structure

3D Structure

Properties

CAS No. |

371203-79-1 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.2g/mol |

IUPAC Name |

1,4-dimethoxyquinoxaline-2,3-dione |

InChI |

InChI=1S/C10H10N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h3-6H,1-2H3 |

InChI Key |

JEIXTKWDRSBDOK-UHFFFAOYSA-N |

SMILES |

CON1C2=CC=CC=C2N(C(=O)C1=O)OC |

Canonical SMILES |

CON1C2=CC=CC=C2N(C(=O)C1=O)OC |

Origin of Product |

United States |

Significance of Quinoxalinedione Scaffolds in Heterocyclic Chemistry

The quinoxalinedione (B3055175) scaffold, chemically known as 1,4-dihydroquinoxaline-2,3-dione, is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a pyrazine (B50134) ring bearing two carbonyl groups. wikipedia.orgnist.gov This structural motif is of profound importance in medicinal chemistry and materials science due to its unique electronic and steric properties.

Quinoxalinediones are recognized as bioisosteres of α-amino acids, enabling them to interact with biological targets such as enzymes and receptors. This has led to the development of numerous quinoxalinedione derivatives as potent antagonists for ionotropic glutamate (B1630785) receptors, including AMPA, kainate, and NMDA receptors. wikipedia.orgnih.gov Compounds like CNQX, DNQX, and NBQX are classic examples that have been instrumental in neuropharmacological research. wikipedia.org The versatility of the quinoxalinedione core allows for substitutions on both the benzene and pyrazine rings, providing a powerful tool for modulating biological activity and selectivity.

The synthesis of the quinoxalinedione core is typically achieved through the condensation of an o-phenylenediamine (B120857) with oxalic acid or its derivatives, such as dimethyl oxalate (B1200264). wikipedia.orgias.ac.in Green chemistry approaches, such as solvent-free grinding methods, have been developed to produce these scaffolds with high atom economy. ias.ac.in The reactivity of the quinoxalinedione system is also a subject of extensive study. The nitrogen atoms can be alkylated, arylated, and sulfonylated, and the carbonyl groups can undergo various transformations, offering a multitude of pathways to novel derivatives. researchgate.neteurekaselect.comresearchgate.net

Furthermore, the quinoxaline (B1680401) framework is a key component in a range of biologically active molecules, exhibiting antibacterial, antifungal, antiviral, and anticancer properties. nih.govijpda.org The introduction of N-oxide functionalities to form quinoxaline-1,4-dioxides has been shown to enhance these biological activities. nih.govmdpi.com

Overview of Research Trajectories for 1,4 Dimethoxyquinoxaline 2,3 Dione

Strategies for Core Quinoxalinedione Synthesis

The foundational step in synthesizing this compound is the creation of the 1,4-dihydroquinoxaline-2,3-dione core. Various methods have been developed to optimize this process, focusing on yield, purity, and environmental impact.

Cyclocondensation Reactions of o-Phenylenediamines with Dicarbonyls

The most fundamental and widely employed method for constructing the quinoxaline-2,3-dione scaffold is the cyclocondensation of an o-phenylenediamine (B120857) with a dicarbonyl compound, typically oxalic acid or its derivatives like dimethyloxalate. wikipedia.org This reaction is a straightforward approach to forming the heterocyclic ring system.

The general reaction involves heating a mixture of the o-phenylenediamine and oxalic acid, often in the presence of an acid catalyst such as hydrochloric acid. asmarya.edu.ly The process drives off water to form the stable, fused ring structure. While effective, traditional methods can require prolonged reaction times and harsh conditions.

Table 1: Conventional Cyclocondensation for Quinoxaline-2,3-dione Synthesis

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Oxalic acid dihydrate | Reflux in 4.0 M HCl, 1.5-3 hours | Quinoxaline-2,3-dione | High | asmarya.edu.lynih.gov |

| 4-Methyl-o-phenylenediamine, Oxalic acid | Reflux in 4N HCl, 8 hours | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | 90% |

One-Pot Green Synthesis Approaches for 1,4-Dihydroquinoxaline-2,3-dione Derivatives

In response to the need for more sustainable chemical processes, one-pot green synthesis methods have been developed. These approaches aim to reduce solvent use, energy consumption, and waste generation. A notable example is the solvent-free synthesis of 1,4-dihydroquinoxaline-2,3-dione derivatives by grinding the reactants together at room temperature. ias.ac.insphinxsai.com

This mechanochemical method involves the simple grinding of a substituted o-phenylenediamine with oxalic acid dihydrate in a mortar and pestle. nih.govias.ac.in The reaction proceeds to completion in a short time, often resulting in a melt that crystallizes upon standing or with minimal workup to yield the pure product in high yields. ias.ac.in This approach offers significant advantages in terms of simplicity, efficiency, and atom economy. asmarya.edu.lyias.ac.in

Table 2: One-Pot Grinding Synthesis of Quinoxaline-2,3-dione Derivatives

| o-Phenylenediamine Derivative | Reaction Time | Yield | Reference |

|---|---|---|---|

| Benzene-1,2-diamine | 10 min | 98% | ias.ac.in |

| 4-Nitro-benzene-1,2-diamine | 15 min | 95% | ias.ac.in |

| 4-Chloro-benzene-1,2-diamine | 15 min | 96% | ias.ac.in |

| 4-Methyl-benzene-1,2-diamine | 12 min | 98% | ias.ac.in |

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of quinoxaline-2,3-diones is no exception. mdpi.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.gov

Both solvent-free methods and reactions in minimal solvent have been successfully employed. For instance, the condensation of o-phenylenediamine with diethyl oxalate (B1200264) can be achieved in minutes under microwave irradiation, often with the use of a solid support or an acidic catalyst like p-toluenesulphonic acid to improve efficiency. mdpi.com This rapid and efficient heating makes microwave-assisted synthesis a highly attractive alternative for the preparation of the quinoxalinedione core. nih.govmdpi.com

Catalytic Synthesis Protocols (e.g., Silica Bonded S-Sulfonic Acid)

The use of heterogeneous solid acid catalysts provides a green and efficient alternative to traditional homogeneous acid catalysts. These catalysts can be easily recovered and reused, simplifying product purification and reducing waste. Silica Bonded S-Sulfonic Acid (SBSSA) has been demonstrated as an effective and recyclable catalyst for the synthesis of quinoxaline derivatives at room temperature.

SBSSA is prepared by the reaction of 3-mercaptopropylsilica with chlorosulfonic acid. It catalyzes the condensation of 1,2-diamino compounds with 1,2-dicarbonyl compounds under mild conditions. The catalyst facilitates the reaction by protonating the dicarbonyl compound, which is then attacked by the diamine, followed by cyclization and dehydration to afford the quinoxaline product. The catalyst can be filtered off and reused multiple times without a significant loss of activity.

Regioselective Functionalization and Derivatization

Once the quinoxaline-2,3-dione core is synthesized, the next crucial step is the introduction of methoxy groups at the nitrogen atoms. This N-alkylation must be controlled to ensure the desired 1,4-disubstituted product.

Introduction of Methoxy Groups at Specific Positions

The nitrogen atoms of the 1,4-dihydroquinoxaline-2,3-dione are amide-like and can be deprotonated with a suitable base, followed by reaction with an alkylating agent. To synthesize this compound, a methylating agent is required, however, direct methoxylation at the nitrogen is not a standard transformation. The common route involves N-alkylation.

A general and effective method for the N,N'-dialkylation of quinoxaline-2,3-diones is performed under phase transfer catalysis (PTC) conditions. This method allows the reaction to proceed at room temperature with high yields. The process typically involves using a base like potassium carbonate to deprotonate the N-H groups, a phase transfer catalyst such as tetra-n-butyl ammonium (B1175870) bromide (TBAB), and an alkylating agent in a solvent like N,N-dimethylformamide (DMF).

For the synthesis of the target molecule, an analogous N-methylation would be the conceptual approach. While direct N-methoxylation reagents are less common, this section draws upon the principles of N-alkylation as the guiding strategy for functionalization at the 1 and 4 positions.

Table 3: N-Alkylation of 6-methyl-1,4-dihydroquinoxaline-2,3-dione under PTC

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Ethyl Bromide | 1,4-Diethyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione | 85% | |

| Propyl Bromide | 6-Methyl-1,4-dipropyl-1,4-dihydroquinoxaline-2,3-dione | 82% | |

| Benzyl Chloride | 1,4-Dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione | 88% |

This data illustrates the general applicability of N-alkylation, which forms the basis for synthetic strategies targeting N-functionalized quinoxalinediones.

The synthesis of the specifically named this compound would likely proceed via a specialized reagent that can deliver a methoxy group to the nitrogen, or through a multi-step sequence that first installs a suitable leaving group which is then displaced by a methoxide (B1231860) source. The challenge lies in the regioselective nature of this transformation to ensure the methoxy groups are introduced at the desired N-1 and N-4 positions.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Negishi Coupling)

The introduction of halogen atoms onto the quinoxaline scaffold is a critical step for diversification, creating versatile intermediates for carbon-carbon bond-forming reactions. The most common approach involves the conversion of the carbonyl groups in a quinoxaline-2,3-dione precursor into chloro groups. For instance, 6,7-dimethoxyquinoxaline-2,3-dione can be converted to 2,3-dichloro-6,7-dimethoxyquinoxaline. wikipedia.orgvulcanchem.com This transformation is typically achieved by heating the dione (B5365651) with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). wikipedia.orgvulcanchem.com Similarly, thionyl chloride (SOCl₂) can also be employed for this chlorination. acs.orgresearchgate.net Bromination of the quinoxaline ring system has also been demonstrated using reagents such as N-bromosuccinimide (NBS).

These dihaloquinoxaline derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse alkyl, alkenyl, and aryl groups. vulcanchem.comresearchgate.netresearchgate.net

Negishi Coupling:

The Negishi coupling is a powerful reaction that joins an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.orgsci-hub.se For a substrate like 2,3-dichloroquinoxaline (B139996), the reaction would proceed via the typical catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoxaline, forming a Pd(II) complex.

Transmetalation: The organic group from the organozinc reagent (R-ZnX) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond, and the Pd(0) catalyst is regenerated. wikipedia.org

A variety of palladium and nickel catalysts, often supported by phosphine (B1218219) ligands like triphenylphosphine (B44618) or dppe, can be used to facilitate this transformation. wikipedia.org

| Reaction | Substrate | Reagent | Catalyst | Product |

| Chlorination | 6,7-Dimethoxyquinoxaline-2,3-dione | POCl₃, DMF | - | 2,3-Dichloro-6,7-dimethoxyquinoxaline |

| Negishi Coupling | 2,3-Dichloroquinoxaline | Organozinc Halide (R-ZnX) | Pd(0) or Ni(0) complex | 2,3-Disubstituted Quinoxaline |

While Negishi coupling is a prime example, other cross-coupling reactions such as Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) are also effectively employed to functionalize dihaloquinoxalines, showcasing the synthetic versatility of these halogenated intermediates. researchgate.net

Mannich Base Formation and Related Transformations

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. nih.gov For quinoxaline derivatives, this reaction typically involves the acidic N-H protons of the 1,4-dihydroquinoxaline-2,3-dione core.

In a representative procedure, quinoxaline-2,3-dione is reacted with formaldehyde and various ketones (which provide the active hydrogen component) in a solvent like DMF at room temperature. nih.gov This reaction results in the formation of N,N'-disubstituted Mannich bases, where aminomethyl ketone moieties are attached to both nitrogen atoms of the quinoxaline ring. nih.gov The resulting Mannich bases are valuable as they introduce new functional handles and often exhibit significant biological activity. sigmaaldrich.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Quinoxaline-2,3-dione | Formaldehyde | Ketone (e.g., Acetophenone) | 1,4-Disubstituted Mannich Base |

| Indolo[3,2-b]quinoxaline | Formaldehyde | Secondary Amine (e.g., Piperidine) | N-Mannich Base |

This transformation is particularly relevant for derivatives of this compound where the parent dione is used as the starting scaffold. While direct C-H aminomethylation on the aromatic ring of the 1,4-dimethoxy title compound is mechanistically plausible under certain conditions, the N-alkylation via the Mannich reaction on the parent dione is a more established and widely documented transformation for this class of compounds. nih.govresearchgate.net

Synthesis of Thionated Analogs (e.g., Quinoxaline-2,3(1H,4H)-dithione)

The conversion of the carbonyl groups of quinoxaline-2,3-dione into thiocarbonyls yields quinoxaline-2,3(1H,4H)-dithione and its analogs. These thionated compounds are important synthetic intermediates for accessing further heterocyclic systems. There are two primary routes for this synthesis.

The first method is the direct thionation of quinoxaline-2,3(1H,4H)-dione. researchgate.net This is commonly achieved using phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine (B92270). researchgate.netmdpi.com A specific protocol using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine has been reported to produce quinoxaline-2,3(1H,4H)-dithione in high yield (83%). mdpi.com

The second major pathway involves starting from 2,3-dichloroquinoxaline, the halogenated intermediate described previously. This dihalide can be reacted with various sulfur nucleophiles to afford the dithione. researchgate.net Common reagents for this conversion include thiourea (B124793) and sodium hydrogen sulfide. researchgate.netmdpi.com A novel, catalyst-free method describes the reaction of 2,3-dichloroquinoxaline with N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium salt in refluxing ethanol (B145695) to produce thione derivatives in excellent yields. acs.orgresearchgate.net

These methods provide robust access to quinoxaline-2,3(1H,4H)-dithione, which can then undergo further reactions, typically involving electrophilic attack at the sulfur atoms, to create a variety of fused heterocyclic ring systems. researchgate.net

| Starting Material | Thionating Agent | Reaction Conditions | Product | Yield |

| Quinoxaline-2,3(1H,4H)-dione | Dipyridine-diphosphorus pentasulfide complex | Refluxing pyridine, 1 hr | Quinoxaline-2,3(1H,4H)-dithione | 83% mdpi.com |

| Quinoxaline-2,3(1H,4H)-dione | Phosphorus pentasulfide (P₄S₁₀) | Refluxing pyridine | Quinoxaline-2,3(1H,4H)-dithione | N/A |

| 2,3-Dichloroquinoxaline | Thiourea | N/A | Quinoxaline-2,3(1H,4H)-dithione | Moderate to Good mdpi.com |

| 2-Alkanamino-3-chloroquinoxalines | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Refluxing ethanol | 3-Alkylaminoquinoxaline-2(1H)-thiones | 76-93% acs.org |

Sophisticated Spectroscopic and Structural Elucidation of 1,4 Dimethoxyquinoxaline 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To provide a thorough analysis, specific chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities would be required.

Proton Nuclear Magnetic Resonance (¹H NMR)

A detailed ¹H NMR analysis would report the chemical shifts for the methoxy (B1213986) (–OCH₃) protons and the aromatic protons on the benzene (B151609) ring. The symmetry of the 1,4-disubstituted pattern would influence the appearance of the aromatic signals. Without experimental data, these specific values cannot be reported.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would reveal the chemical shifts for the carbonyl carbons (C2 and C3), the methoxy carbons, and the carbons of the aromatic ring. The specific δ values are crucial for confirming the carbon framework of the molecule but are not currently available in the literature for this compound.

Single-Crystal X-ray Diffraction for Molecular Architecture and Packing

This powerful technique provides precise three-dimensional coordinates of each atom in a crystalline sample. brunel.ac.uk This information is fundamental for understanding the molecule's structure and its interactions in the solid state.

Determination of Planarity and Bond Parameters

Analysis of single-crystal X-ray diffraction data would allow for the precise measurement of all bond lengths and angles within the 1,4-dimethoxyquinoxaline-2,3-dione molecule. sigmaaldrich.com It would also determine the planarity of the quinoxaline (B1680401) ring system and the orientation of the methoxy groups. This data is essential for a detailed discussion of the molecular architecture but remains un-reported.

Analysis of Intermolecular Interactions via Hirshfeld Surface Calculations

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on X-ray diffraction data. asmarya.edu.lyuctm.edu This analysis identifies key contacts, such as hydrogen bonds and π-π stacking, that govern the crystal packing. nih.gov Without the foundational crystal structure data for this compound, a Hirshfeld analysis is not possible.

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. pg.edu.plwikipedia.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibrations and the C-O stretching of the methoxy groups. However, a published spectrum with specific wavenumbers (cm⁻¹) for this compound could not be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

For This compound , the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₀H₁₀N₂O₄).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While no specific GC-MS data for this compound is available, analysis of related compounds such as 6,7-dimethoxyquinoxaline-2,3-dione has been reported, showing a molecular ion peak consistent with its structure. unifi.it

The fragmentation pattern of this compound under electron ionization (EI) would likely involve the loss of methoxy groups (•OCH₃, 31 mass units) or formaldehyde (B43269) (CH₂O, 30 mass units) from the molecular ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 mass units) from the dione (B5365651) moiety. The precise fragmentation pathway provides valuable structural information.

Table 2: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₀N₂O₄⁺• | 222 |

| [M - •OCH₃]⁺ | C₉H₇N₂O₃⁺ | 191 |

| [M - CH₂O]⁺• | C₉H₈N₂O₃⁺• | 192 |

| [M - 2(•OCH₃)]⁺• | C₈H₄N₂O₂⁺• | 160 |

MALDI-TOF is a soft ionization technique particularly useful for analyzing less volatile or thermally fragile molecules. It typically produces intact molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination. For quinoxaline derivatives, MALDI-TOF has been successfully employed to confirm the molecular weight of newly synthesized compounds. nih.govacs.org

In a hypothetical MALDI-TOF analysis of This compound , a prominent signal corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) would be expected, confirming the molecular weight of the compound. The choice of matrix is crucial for successful ionization and can influence the resulting spectrum.

Thermal Analysis and Powder X-ray Diffraction for Solid-State Characterization

Thermal analysis techniques and powder X-ray diffraction (PXRD) are critical for characterizing the solid-state properties of a compound, such as its thermal stability and crystal structure.

Research on related quinoxaline-2,3-dione derivatives has utilized thermal analysis to study their decomposition patterns and thermal stability. uobaghdad.edu.iqrdd.edu.iq Similarly, PXRD has been used to characterize the crystalline nature of these compounds. ias.ac.insphinxsai.comias.ac.in

For This compound , thermogravimetric analysis (TGA) would provide information on its decomposition temperature and the mass loss at different stages, indicating its thermal stability. Differential scanning calorimetry (DSC) would reveal phase transitions, such as melting point and crystallization events.

Powder X-ray diffraction would be used to determine the crystallinity of the solid sample. A crystalline sample would produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, which is characteristic of its crystal lattice structure. An amorphous sample, on the other hand, would show a broad halo with no distinct peaks. Without experimental data, the specific thermal behavior and crystal structure of this compound remain unknown.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-dimethoxyquinoxaline-2,3-dione |

Computational Chemistry and Theoretical Modeling of 1,4 Dimethoxyquinoxaline 2,3 Dione

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and properties of many-body systems. It is frequently applied to quinoxaline (B1680401) derivatives to predict their geometry, reactivity, and spectroscopic profiles.

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a smaller gap suggests higher chemical reactivity and polarizability. sid.ir

Global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from HOMO and LUMO energies. nih.govwu.ac.th These descriptors help in understanding the molecule's behavior in chemical reactions. For instance, a study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one used DFT to calculate these parameters, finding that low hardness and high softness corresponded to high chemical reactivity. wu.ac.th Similar investigations on quinoxaline derivatives show that the introduction of different substituents can significantly tune these electronic properties. stackexchange.com

A molecule with a small HOMO-LUMO energy gap is generally considered more polarizable and is associated with higher chemical and biological activity. researchgate.net For related quinoxaline derivatives, DFT calculations have been employed to determine these values and correlate them with observed activities. stackexchange.com

Table 1: Calculated Quantum Chemical Parameters for a Model Chalcone Compound This table illustrates the type of data obtained from DFT calculations for organic molecules and is based on findings for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. wu.ac.th

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.04 |

| ELUMO | -2.28 |

| Energy Gap (ΔE) | 3.76 |

| Hardness (η) | 1.88 |

| Softness (S) | 0.53 |

| Electronegativity (χ) | 4.16 |

Time-Dependent DFT (TD-DFT) is a standard method for predicting the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy.

Studies on derivatives such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. uctm.edu For a series of novel quinoxaline-2,3-dione derivatives designed for dye-sensitized solar cells, TD-DFT investigations were able to reliably predict excitation energies and spectroscopic behavior. stackexchange.com These calculations are vital for designing molecules with specific optical properties. The ZINDO/S method has also been used to calculate allowed absorption transitions for both monomeric and dimeric forms of quinoxaline derivatives, showing good agreement with experimental data. wikipedia.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). sid.ir

In DFT studies of various quinoxaline derivatives, the MEP surface is consistently used to identify reactive sites. nih.govwikipedia.org For example, in a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, MEP analysis revealed that the oxygen atoms of the dione (B5365651) fragment are the most electron-rich regions, affecting the molecule's electrophilic reactivity. wikipedia.org Similarly, for other heterocyclic systems, MEP analysis shows that negative potential sites are typically located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. sid.ir

Quinoxaline-2,3-diones can theoretically exist in different tautomeric forms, most notably the dione and the diol (or enol) forms. DFT calculations are instrumental in determining the relative stability of these tautomers by comparing their total energies. nih.gov

For the parent 1,4-dihydroquinoxaline-2,3-dione, the dione form is known to be predominant in both solution and the solid state. nih.govvedantu.com Crystal structure analysis confirms the dione character through the measured C=O bond lengths. vedantu.com Computational studies on the related 1,4-dihydroxyquinoxaline-2,3-dione (B1221812) also predicted the dione tautomer (DHQ1) to be the most stable form. nih.gov The stability of the dione tautomer is a common feature in larger aromatic systems, as computational studies on helicene hydroquinones have shown. nih.gov While the term "thione vs. thiol" is more appropriate for sulfur-containing analogues, the principle of using DFT to compare the stability of keto-enol or amide-imidic acid tautomers is directly applicable to 1,4-Dimethoxyquinoxaline-2,3-dione.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (in this case, this compound) might bind to the active site of a biological target, such as a protein or enzyme. These methods are crucial in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is typically a binding energy score, where a lower value indicates a more favorable interaction. nih.gov

Quinoxaline-2,3-dione derivatives are known to act as antagonists at various receptors, including the AMPA and kainate receptors. nih.gov Molecular docking studies on novel quinoxaline derivatives have been performed to rationalize their observed biological activities. For instance, a series of triazolo-quinoxaline derivatives were docked into the EGFR receptor, and the calculated binding energies showed good correlation with their experimental anti-cancer activities. nih.gov Another recent study docked newly synthesized quinoxaline-2,3-dione derivatives into the binding sites of proteins associated with lung cancer (6G77) and cervical cancer (1M17), revealing promising interactions that could guide the development of more potent agents. These studies typically identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the receptor's active site. nih.gov

Table 2: Example of Molecular Docking Results for Quinoxaline Derivatives This table presents example data from a molecular docking study of novel quinoxaline-triazole hybrids against the EGFR protein (PDB: 4HJO), illustrating typical outputs. nih.gov

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues |

|---|---|---|---|

| IVa | -11.18 | 21.01 | Met793, Leu718, Val726 |

| IVb | -11.82 | 4.87 | Leu844, Thr790, Asp855 |

| IVd | -12.03 | 1.53 | Met793, Cys797, Leu718 |

Analysis of Conformational Dynamics and Stability in Binding Sites

The interaction of a ligand with its biological target is a dynamic process, governed by the conformational flexibility of both the molecule and the binding site. Molecular dynamics (MD) simulations are a powerful tool used to explore these dynamics, providing insights into the stability of the ligand-receptor complex over time.

For the quinoxaline-2,3-dione scaffold, conformational analysis is crucial for understanding its role as a bioisostere for amino acids in receptor binding. Crystallographic studies of related quinoxaline derivatives have revealed significant conformational flexibility. For instance, analysis of a quinoxaline-2,3-dione linked to an amino acid moiety showed that the amino acid portion can orient into previously uncharacterized regions of a receptor binding pocket. This highlights the importance of understanding the accessible conformations that can be adopted by the quinoxaline core and its substituents.

Molecular dynamics simulations can be employed to assess the stability of these binding poses under physiological conditions. Such simulations track the atomic movements over time, allowing for the calculation of key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable binding mode is often characterized by low RMSD values for the ligand, indicating it does not significantly deviate from its initial docked pose. For example, in a study of different quinoxaline derivatives, two compounds showed stable binding to the Mtb. DprE1 enzyme with RMSD values around 0.17 nm and RMSF values below 0.5 nm, suggesting they could be promising inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in drug design for predicting the activity of novel compounds and optimizing lead structures. researchgate.net Two-dimensional (2D)-QSAR uses descriptors calculated from the 2D representation of a molecule, while three-dimensional (3D)-QSAR methods like CoMFA and CoMSIA utilize information from the 3D structure. researchgate.net

The quinoxaline scaffold has been extensively studied using QSAR methodologies to explore its diverse pharmacological activities, including anticancer, antimicrobial, and receptor antagonist properties. nih.gov

Predictive QSAR models are developed by correlating the variation in biological activity within a series of compounds with the variation in their structural or physicochemical properties. For quinoxaline-2,3-dione derivatives acting as NMDA receptor antagonists, 3D-QSAR models have been successfully built. acs.orgjunikhyatjournal.in These models are established using a 'training set' of molecules with known activities to generate a statistically significant correlation. The predictive power of the resulting model is then validated using an external 'test set' of compounds that were not used in the model generation. researchgate.net

The ultimate goal is to create a model that can accurately predict the biological activity of new, unsynthesized molecules. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process. researchgate.net For instance, a 3D-QSAR study on 4-anilinoquinazoline (B1210976) derivatives resulted in a robust model for predicting EGFR kinase inhibition, guiding the design of new anticancer agents. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. In a CoMFA study, a set of structurally related compounds is aligned, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at various grid points surrounding the molecules using a probe atom. mdpi.com The resulting matrix of energy values is then analyzed using partial least squares (PLS) to derive a model that relates the fields to the biological activity. mdpi.com

A key study by Tikhonova et al. developed a CoMFA model for a series of quinoxaline-2,3-dione derivatives and related compounds acting as antagonists at the NMDA receptor glycine (B1666218) binding site. acs.orgjunikhyatjournal.in The resulting model demonstrated good predictive ability and the CoMFA steric and electrostatic contour maps were superimposed on a homology model of the receptor. This allowed for the visualization of regions where steric bulk or specific electrostatic charges would either enhance or decrease binding affinity, providing crucial insights for designing more potent ligands. acs.orgjunikhyatjournal.in

The statistical quality of a CoMFA model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). A high q² value (typically > 0.5) indicates good internal predictive ability.

Table 1: Example of Statistical Results from 3D-QSAR Studies on Heterocyclic Compounds

| Model | q² (Cross-validated r²) | R² (Non-cross-validated r²) | R²_pred (External Validation) | Compound Class Studied | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.748 | 0.977 | 0.843 | Phenyloxylpropyl Isoxazole (B147169) Derivatives | benthamdirect.com |

| CoMFA | - | 0.977 | - | Sigma 1 Ligands | nih.gov |

| CoMFA | 0.840 | - | 0.694 | α1A-Adrenergic Receptor Antagonists | benthamdirect.com |

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, relates the 3D properties of molecules to their biological activity. However, CoMSIA calculates similarity indices using a Gaussian-type distance dependence, which avoids some of the singularities and arbitrary cutoffs present in CoMFA's potential fields. In addition to steric and electrostatic fields, CoMSIA can also evaluate hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed and easier-to-interpret picture of the structure-activity relationship. researchgate.net

The resulting contour maps from a CoMSIA analysis highlight regions within the aligned molecules where specific physicochemical properties are favorable or unfavorable for activity. This provides a direct guide for modifying a molecule's structure to improve its binding affinity. While specific CoMSIA studies on this compound were not found, the methodology has proven superior in many cases for developing robust predictive models. researchgate.net For example, a CoMSIA model for a set of phenyloxylpropyl isoxazole derivatives showed excellent statistical significance (q² = 0.804, R²_pred = 0.953), demonstrating its high predictive power. benthamdirect.com

Table 2: Comparison of CoMFA and CoMSIA in a 3D-QSAR Study

| Model | q² | R² | R²_pred | Fields Used | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.748 | 0.977 | 0.843 | Steric, Electrostatic | benthamdirect.com |

| CoMSIA | 0.804 | 0.962 | 0.953 | Not Specified | benthamdirect.com |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher stability and lower chemical reactivity. FMO theory is particularly powerful in predicting the outcomes of pericyclic reactions, such as cycloadditions and electrocyclic reactions, by analyzing the symmetry of the interacting orbitals.

For this compound, FMO analysis could predict its reactivity towards nucleophiles and electrophiles. The locations of the HOMO and LUMO on the molecule would indicate the most likely sites for nucleophilic (electron-rich, HOMO-centered) and electrophilic (electron-poor, LUMO-centered) attack, respectively. This information is crucial for understanding its metabolic fate, potential for covalent bond formation with biological targets, and for designing synthetic pathways. While specific FMO calculations for this compound are not available in the cited literature, this theoretical approach remains a vital tool for predicting its chemical behavior.

Advanced Material Science Applications of Quinoxalinedione Derivatives

Utilization as Building Blocks for Complex Heterocyclic Structures

The quinoxaline-2,3-dione core is a versatile platform for the synthesis of more elaborate heterocyclic systems. Its reactivity allows for targeted modifications, making it a valuable building block in organic synthesis. mtieat.orgnih.gov For instance, the dione (B5365651) moiety can be transformed to create new functionalities and fused ring systems.

One significant transformation is the thionation of the quinoxaline-2,3-dione core to produce quinoxaline-2,3(1H,4H)-dithione. nih.gov This reaction, often carried out with reagents like phosphorous pentasulfide, replaces the carbonyl oxygen atoms with sulfur, opening up a new range of synthetic possibilities. nih.gov These resulting dithiones can be further modified to construct different quinoxaline-based heterocyclic compounds. nih.gov

Furthermore, the quinoxaline (B1680401) framework can be expanded by annulating other rings onto the core structure. For example, starting from 2,3-dichloroquinoxaline (B139996), a close relative of the dione, a 4-chloro researchgate.nettandfonline.comnih.govtriazolo[4,3-a]quinoxaline intermediate can be prepared. This intermediate serves as a launchpad for synthesizing a variety of derivatives, including 4-hydrazinyl- researchgate.nettandfonline.comnih.govtriazolo[4,3-a]quinoxaline and other substituted analogues by reacting it with hydrazine (B178648) hydrate, alkyl amines, or aliphatic alcohols. nih.gov The development of indolo[2,3-b]quinoxaline derivatives, which are used as semiconductors and emitting layers in organic electronic devices, also highlights the role of the quinoxaline unit as a foundational element. nih.gov These synthetic routes demonstrate the utility of the quinoxaline-2,3-dione scaffold as a robust and adaptable building block for creating complex, multifunctional heterocyclic molecules. nih.govnih.govnih.gov

Integration into Optoelectronic and Advanced Functional Materials

Quinoxaline derivatives, including those based on the 1,4-dimethoxyquinoxaline-2,3-dione structure, are increasingly recognized for their potential in optoelectronic applications. Their π-deficient aromatic character makes them excellent electron acceptors, a crucial feature for creating materials with tailored electronic and photophysical properties. researchgate.netresearchgate.net

Organic Semiconductors

The rigid and planar conjugated system of quinoxaline derivatives makes them suitable for applications in organic electronics, particularly as semiconductors in Organic Thin-Film Transistors (OTFTs). nih.govnih.govmdpi.comcapes.gov.br Researchers have synthesized and characterized new quinoxaline-based molecules for use as the active semiconductor layer in OTFTs. researchgate.net

In one study, three new quinoxaline derivatives were developed and tested in top-contact/bottom-gate OTFTs. researchgate.net The thin films, prepared by both solution-shearing and vacuum-deposition methods, exhibited p-channel (hole-transporting) characteristics. researchgate.net The performance of these materials is a testament to the potential of the quinoxaline core in designing stable and efficient organic semiconductors. researchgate.netnih.gov

Fluorescent Materials

Quinoxaline derivatives are valuable components in the design of advanced fluorescent materials, including sensors and stimuli-responsive systems. nih.govnih.govrsc.orgresearchgate.net Their electron-accepting nature allows for the creation of donor-acceptor (D-A) type molecules with interesting photophysical properties like solvatochromism, where the fluorescence color changes with the polarity of the solvent. researchgate.net

For example, an amine-incorporated quinoxaline scaffold has been developed as a fluorescent sensor for detecting trace amounts of water in organic solvents. nih.gov This probe exhibits a significant solvatochromic effect and was used for the quantitative detection of moisture in common solvents like acetonitrile (B52724) and methanol (B129727) with low detection limits. nih.gov Another quinoxaline-based sensor, acenaphtoquinoxaline, has been shown to be a highly selective and sensitive "turn-off" fluorescent sensor for mercury ions (Hg²⁺). nih.gov

Furthermore, the development of a quinoxaline-based probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), demonstrates full-color solvatochromic fluorescence. rsc.org This property allows it to be used to estimate the polarity of protein binding sites, showcasing the application of these fluorophores in biochemical studies. rsc.org

Dye-Sensitized Solar Cell (DSSC) Dyes

Quinoxaline-based compounds are promising materials for use as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netwu.ac.th In a DSSC, a dye absorbs sunlight and injects an electron into a semiconductor, generating a current. wu.ac.th The effectiveness of this process depends heavily on the dye's optical and electronic properties.

Quinoxaline derivatives are often used as the electron-accepting unit in a Donor-π-Acceptor (D-π-A) dye architecture. researchgate.netresearchgate.net In this design, an electron-donating group is connected to the electron-accepting quinoxaline core via a π-conjugated linker. This structure facilitates efficient charge separation upon light absorption. case.edu

Recent research has focused on synthesizing new heterocyclic compounds by associating 8-hydroxyquinoline (B1678124) with quinoxalinedione (B3055175) derivatives for DSSC applications. wu.ac.thresearchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and photovoltaic properties of these new dyes. wu.ac.thresearchgate.net Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, light-harvesting efficiency (LHE), and open-circuit photovoltage (Voc) can be calculated to screen for promising candidates before their synthesis and fabrication into solar cells. wu.ac.thresearchgate.net For instance, the sensitizer (B1316253) RC-22, which features a horizontal conjugation between a triphenylamine (B166846) donor and a quinoxaline acceptor, achieved a power conversion efficiency of 5.56%. case.edu

Development of Supramolecular Assemblies and Molecular Recognition Systems

The rigid geometry and π-basic surface of quinoxaline derivatives make them ideal building blocks for constructing supramolecular assemblies and systems capable of molecular recognition. nih.gov These organized structures are held together by non-covalent interactions and can be designed to bind specific guest molecules. nih.govnih.gov

Design of Quinoxaline-Based Cavitands

Quinoxaline-based cavitands are synthetic macrocyclic molecules with enforced, bowl-shaped cavities designed to encapsulate smaller guest molecules. nih.govcore.ac.uk These receptors are typically constructed by bridging a resorcinarene (B1253557) scaffold with 2,3-dichloroquinoxaline derivatives, creating a deep, hydrophobic cavity that is well-suited for interacting with aromatic compounds. nih.govnih.gov

The synthesis of these complex structures is a multi-step process. For example, a deep cavitand known as DeepQxCav was synthesized by first creating an octamethoxyquinoxaline cavitand. nih.gov This intermediate was then deprotected using a Lewis acid to form an octahydroxy cavitand. The presence of these hydroxyl groups forces the cavitand into a "vase" conformation through intramolecular hydrogen bonding. nih.gov This rigid structure can then be further modified to create even more complex "basket" structures by linking distal quinoxaline walls, a strategy aimed at reducing conformational flexibility and enhancing guest binding. tandfonline.comingentaconnect.com

The primary function of these quinoxaline-based cavitands is molecular recognition. nih.gov They can selectively bind guests like benzene (B151609) or benzonitrile (B105546) within their cavities through a combination of C-H···π interactions and dispersion forces. nih.govnih.gov This ability to form stable host-guest complexes makes them highly valuable for applications in sensing, selective transport, and catalysis. core.ac.uk

Table of Mentioned Compounds

Host-Guest Complexation Studies (e.g., with Benzene)

The electron-deficient nature of the quinoxaline ring system allows it to participate in host-guest interactions with electron-rich guest molecules like benzene. These interactions are primarily driven by π-π stacking and charge-transfer phenomena. While specific studies on the host-guest complexation of this compound with benzene are not extensively reported, the fundamental principles suggest that it could form stable complexes. The methoxy (B1213986) groups might influence the geometry and strength of the interaction compared to the parent dihydroxy compound.

Role in Next-Generation Materials Development

Quinoxaline derivatives are being explored for their potential in the development of next-generation materials, including organic electronics and functional polymers. The tunable electronic properties of the quinoxaline core, which can be modified by introducing substituents like the methoxy groups in this compound, are key to these applications. These materials could find use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. However, specific research detailing the incorporation of this compound into such materials is not widely available in the public domain.

Mechanistic Biological Studies and Structure Activity Relationship Sar Elucidation

Molecular Interactions with Biological Targets

The biological profile of 1,4-Dimethoxyquinoxaline-2,3-dione is a consequence of its engagement with various biological macromolecules, leading to the modulation of their functions.

Receptor Binding Mechanisms

Quinoxaline-2,3-dione derivatives are well-documented as antagonists of ionotropic glutamate (B1630785) receptors (iGluRs), a major class of excitatory receptors in the central nervous system. guidetopharmacology.orgnih.gov The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of iGluRs, is a key target. nih.govwikipedia.org The binding of these antagonists occurs at the ligand-binding domain (LBD) of the AMPA receptor. nih.govnih.gov While specific data for this compound is limited, the general mechanism for this class of compounds involves interaction with the receptor in its anionic form, particularly at physiological pH. nih.govresearchgate.net This interaction is believed to stabilize an open conformation of the LBD, preventing the binding of the endogenous agonist glutamate and subsequent ion channel activation. nih.gov

Enzyme Inhibition Mechanisms

The chemical structure of this compound allows for interactions with various enzymes, leading to their inhibition.

NADPH-Dependent Quinone Oxidoreductase (NQO1): NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones, playing a role in detoxification. nih.govnih.gov Quinoxaline-diones can act as substrates or inhibitors of NQO1. medchemexpress.com The mechanism of inhibition often involves the quinone moiety, which can interfere with the enzyme's redox cycle. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. nih.govmdpi.com Inhibition of HDACs can lead to the reactivation of silenced genes. nih.gov Certain quinoxaline (B1680401) derivatives have been developed as HDAC inhibitors. The inhibitory mechanism typically involves the chelation of the zinc ion present in the active site of the enzyme by a specific functional group on the inhibitor. nih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a non-heme iron(II)-dependent enzyme involved in the catabolism of tyrosine. nih.govnih.gov Inhibition of HPPD has therapeutic applications in conditions like type I tyrosinemia and is also a target for herbicides. nih.govbibliotekanauki.plscience.gov Triketone inhibitors, a class to which quinoxaline-2,3-diones are related, are known to chelate the iron atom in the enzyme's active site, leading to potent inhibition. nih.gov

Modulation of Cellular Processes

The enzymatic and receptor-level interactions of quinoxaline-diones translate into significant effects on cellular processes.

Cell Cycle Analysis: Compounds that inhibit HDACs can induce cell cycle arrest, a key mechanism in cancer therapy. researchgate.net Analysis by flow cytometry can reveal the specific phase of the cell cycle at which the arrest occurs. researchgate.netnih.gov

Apoptosis: The induction of programmed cell death, or apoptosis, is a hallmark of many anticancer agents. nih.gov Quinoxaline derivatives have been shown to induce apoptosis, which can be detected by methods such as flow cytometry to identify markers like phosphatidylserine (B164497) externalization (Annexin V staining) or caspase activation. nih.govnih.govnih.gov

Modulation of Redox Homeostasis via Reactive Oxygen Species Generation

The quinone structure is susceptible to redox cycling, a process that can generate reactive oxygen species (ROS). nih.govnih.gov This involves the reduction of the quinone to a semiquinone, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. researchgate.net This can disrupt the cellular redox balance, leading to oxidative stress and activating signaling pathways that can culminate in apoptosis. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis at a Molecular Level

The biological efficacy of quinoxaline-2,3-dione derivatives is intricately linked to their chemical structure, with specific substituents significantly influencing their molecular interactions.

Influence of Substituents on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of quinoxaline-2,3-dione derivatives for their various biological targets.

For AMPA receptor antagonists , substitutions at the N1, 6, and 7 positions of the quinoxaline-2,3-dione core have been systematically investigated to understand their impact on binding affinity and selectivity for different kainate and AMPA receptor subtypes. nih.gov For example, introducing a hydroxyl group at the imidazolyl-near amide portion of certain quinoxalinediones has been shown to significantly enhance AMPA receptor affinity. acs.org The planarity of the molecule can also affect binding and solubility. nih.govacs.org

In the context of anticancer activity , SAR studies have revealed that the nature and position of substituents are critical. For instance, the presence of an o,o-dimethoxyphenyl group at the second position can increase activity, while electron-withdrawing groups like CF3 and OCF3 can decrease it. mdpi.com The type of linker at the third position also plays a role, with an N-linker being more favorable than an O-linker. mdpi.com Furthermore, the introduction of a small electron-withdrawing group like a chloro atom into the quinoxaline ring has been shown to slightly improve activity against certain cancer cell lines. nih.gov Conversely, electron-donating groups on the R group have been found to increase anticancer activity. mdpi.com For quinoxaline urea (B33335) analogs, an N-methylpyrazole and an electron-deficient phenyl group were identified as key for inhibiting TNFα-induced IKKβ-mediated NFκB activity. nih.gov The introduction of an aziridinyl group has also been explored to enhance antitumor activity through covalent binding to biological nucleophiles. The effect of substituents at the 2-position on nucleophilic substitution reactions has also been investigated to synthesize various 2,3-disubstituted quinoxalines. nih.gov

The following interactive table summarizes key SAR findings for quinoxaline-2,3-dione derivatives.

| Target Class | Moiety Studied | Substitution Position | Substituent Type | Impact on Activity | Reference |

| Receptor Antagonists | Quinoxaline-2,3-dione | N1, 6, 7 | Various | Modulates affinity and selectivity for AMPA/kainate receptors | nih.gov |

| Receptor Antagonists | Imidazolyl-quinoxalinedione | Imidazolyl-near amide | Hydroxyl group | Increased AMPA receptor affinity | acs.org |

| Anticancer Agents | Phenyl-quinoxaline | 2 | o,o-dimethoxyphenyl | Increased activity | mdpi.com |

| Anticancer Agents | Quinoxaline | 3 | N-linker vs. O-linker | N-linker increases activity | mdpi.com |

| Anticancer Agents | Quinoxaline Ring | Ring A | Chloro group | Slightly improved activity | nih.gov |

| Anticancer Agents | Quinoxaline | R group | Electron-donating groups | Increased activity | mdpi.com |

| Anticancer Agents | Quinoxaline Urea | Phenyl group | Electron-deficient | Key for IKKβ inhibition | nih.gov |

| Anticancer Agents | Quinolinedione | - | Aziridinyl group | Enhanced antitumor activity |

Role of Linker Length and Heterocyclic Moieties in Interactions

The biological activity of quinoxaline-2,3-dione derivatives is profoundly influenced by the nature, length, and position of linkers and appended heterocyclic rings. These elements are crucial for orienting the molecule within a biological target's binding site, establishing key interactions, and modulating properties like selectivity and potency.

Research into antagonists for the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site has demonstrated the importance of substituents at the 5-position of the quinoxaline-2,3-dione core. nih.gov A series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones bearing a heterocyclylmethyl or 1-(heterocyclyl)-1-propyl group at this position were synthesized and evaluated. nih.gov The binding affinity was found to increase significantly when the heterocyclic group, such as a 1,2,3-triazol-1-yl moiety, could act as a hydrogen bond acceptor. nih.gov This highlights the critical role of specific heterocyclic groups in forming productive interactions with the receptor. The length of the alkyl linker connecting the heterocycle to the quinoxaline core also plays a role, with a propyl group often conferring high potency. nih.gov

In the context of anticancer agents, the nature of the linker at the third position of the quinoxaline ring is a key determinant of activity. mdpi.com Studies have shown that an aliphatic -CH2- linker at this position is essential for potent activity against leukemia cell lines, whereas a nitrogen-based linker (N-linker) tends to decrease activity. mdpi.com Conversely, for other anticancer targets, an N-linker at the third position was found to increase activity. mdpi.com

The type of heterocyclic moiety itself is also a critical factor. For instance, in the development of anticancer agents, the fusion of a triazole ring to the quinoxaline scaffold has yielded compounds with excellent potency. mdpi.com Similarly, the introduction of a 2-amino-5-substituted-1,3,4-thiadiazole moiety tethered to the quinoxaline-2,3-dione core has resulted in derivatives with significant anti-inflammatory activity. pharmacyjournal.in The electronic properties of substituents on these appended heterocycles are also vital; electron-donating groups like methoxy (B1213986) often enhance activity, while halogens can reduce it. mdpi.com

The following table summarizes the structure-activity relationships of certain quinoxaline-2,3-dione derivatives as NMDA receptor antagonists.

| Compound | Substituent at 5-position | Binding IC50 (nM) | Functional EC50 (nM) |

|---|---|---|---|

| 11 | 1-(1,2,3-Triazol-1-yl)propyl | 4.7 | 140 |

| 17 | 1-(1,2,4-Triazol-4-yl)propyl | 2.6 | 90 |

Rational Design Principles for Modulating Specific Biological Interactions

The rational design of quinoxaline-2,3-dione derivatives as modulators of specific biological targets is guided by established pharmacophoric models and structure-based design principles. nih.govmdpi.com A common strategy involves the hybridization of the quinoxaline core with other pharmacologically active moieties to create hybrid molecules with enhanced or novel activities. mdpi.com

A key principle in designing these inhibitors is to ensure the molecule fits optimally into the target's binding pocket. For instance, in the design of histone deacetylase (HDAC) inhibitors, the bicyclic quinoxaline structure was chosen to occupy a narrow tubular pocket within the HDAC enzyme. nih.gov The nitrogen atoms of the quinoxaline ring can serve as hydrogen-bond acceptors, with one nitrogen potentially acting as a zinc-binding group, which is a crucial interaction for HDAC inhibition. nih.gov

Another design principle involves modifying the electronic properties of the quinoxaline ring and its substituents to fine-tune binding affinity and selectivity. For anticancer quinoxalines targeting VEGFR-2, the introduction of electron-releasing groups such as methoxy (-OCH3) at various positions on an appended phenyl ring was found to be essential for high activity. mdpi.comrsc.org This suggests that increasing the electron density at specific parts of the molecule enhances its interaction with the target protein.

Structure-based design, often aided by computational docking studies, is a powerful tool for the rational development of quinoxaline-based inhibitors. nih.govnih.gov By modeling how different derivatives interact with the active site of a target protein, researchers can predict which modifications are likely to improve potency and selectivity. For example, docking studies of quinoxaline-2-carboxylic acid derivatives as Pim-1 kinase inhibitors revealed an unclassical binding mode, guiding the synthesis of analogs with nanomolar inhibitory activity. nih.gov These studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the ligand to its target.

The following table outlines the design principles and resulting activities for some rationally designed quinoxaline derivatives.

| Target | Design Principle | Key Structural Feature | Resulting Activity |

|---|---|---|---|

| HDAC | Occupation of narrow tubular pocket; Zinc-binding | Quinoxaline core with N1 as zinc-binding group | Promising anti-proliferative activity against liver cancer cells. nih.gov |

| VEGFR-2 | Molecular hybridization; Introduction of electron-releasing groups | Quinoxaline with o,o-dimethoxyphenyl group | Increased anticancer activity. mdpi.com |

| Pim-1 Kinase | Structure-based design targeting ATP pocket | Quinoxaline-2-carboxylic acid scaffold | Potent and selective inhibition (IC50 = 74 nM). nih.gov |

| Kainate Receptor (GluK3) | Substitution at N1, 6, and 7 positions to explore SAR | N1-sulfamoylbenzamide moiety on a 7-imidazolyl-6-iodo-quinoxalinedione core | Micromolar affinity and improved solubility. nih.gov |

Q & A

Q. What are the most efficient synthetic routes for 1,4-Dimethoxyquinoxaline-2,3-dione, and how can purity be optimized?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) followed by acid hydrolysis. For example, reacting a precursor (e.g., 2-amino-3-hydroxyquinoxaline 1,4-dioxide) with NaOH to form an intermediate, followed by HCl hydrolysis, yields the product in ~90% purity . Key steps include:

- Precursor activation : Use NaOH to deprotonate reactive sites.

- Acid hydrolysis : Boiling HCl facilitates protonation and water-mediated cleavage.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water) enhances purity. Avoid side products by controlling reaction time and temperature.

Q. How is the structural conformation of this compound characterized?

X-ray crystallography and spectroscopic methods are critical:

- X-ray analysis : Confirms planarity of the quinoxaline ring and sp² hybridization at nitrogen (bond angles ≈ 360°). Key bond lengths (e.g., C1–O2 = 1.226 Å) confirm dione tautomerism .

- Spectroscopy :

- IR : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹.

- NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting due to ring anisotropy.

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity?

The electron-donating methoxy groups enhance stability and modulate redox properties compared to hydroxy derivatives:

- Electron delocalization : Methoxy groups reduce electrophilicity, potentially decreasing DNA intercalation but improving metabolic stability .

- Hydrogen bonding : Replace methoxy with hydroxy to introduce H-bond donors, which may strengthen target binding (e.g., enzyme active sites).

- Experimental design : Synthesize analogs via selective demethylation (e.g., BBr₃) and compare IC₅₀ values in cytotoxicity assays.

Q. What methodologies are used to evaluate the pharmacokinetic properties of quinoxaline derivatives?

- Lipophilicity (ClogP) : Predict membrane permeability using computational tools (e.g., ChemAxon) or HPLC-derived retention factors (Rf) .

- In vitro assays :

- Metabolic stability : Incubate with liver microsomes; monitor parent compound depletion via LC-MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

- In vivo pharmacokinetics : Administer radiolabeled compound and measure bioavailability, half-life, and tissue distribution.

Q. How can crystallographic data resolve contradictions in reported bioactivity results?

Discrepancies in activity may arise from polymorphic forms or solvate formation:

- Case study : The dione form of this compound exhibits stronger H-bonding (O–H⋯O, R²²(10) motifs) than keto-enol tautomers, altering solubility and target interactions .

- Resolution strategy :

- Compare single-crystal XRD data of active vs. inactive batches.

- Perform molecular docking using crystallographic coordinates to assess binding mode consistency.

Data Analysis and Experimental Design

Q. How should researchers address low yields in scaled-up synthesis?

- Root cause analysis :

- Side reactions : Monitor intermediates via TLC/HPLC to detect byproducts (e.g., dimerization).

- Solvent effects : Switch from aqueous HCl to acetic acid for milder hydrolysis, reducing decomposition.

- Optimization : Use flow chemistry for precise temperature control and faster mixing.

Q. What strategies validate quinoxaline derivatives as kinase inhibitors?

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, BRAF) using ATP-binding assays.

- Structural insights :

Contradiction Management

Q. How to reconcile conflicting reports on redox-activated cytotoxicity?

- Hypothesis testing :

- Oxidative stress assays : Measure ROS generation (e.g., DCFH-DA probe) in cell lines with varying reductase expression.

- Gene knockout models : Use CRISPR/Cas9 to silence NADPH cytochrome P450 reductase and assess cytotoxicity changes.

- Data normalization : Control for cell line-specific metabolic pathways (e.g., HepG2 vs. HEK293).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.